molecular formula C14H11N B074681 3-Phenyl-1H-indole CAS No. 1504-16-1

3-Phenyl-1H-indole

Cat. No.: B074681
CAS No.: 1504-16-1
M. Wt: 193.24 g/mol
InChI Key: XZNGTBLWFCRXKR-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indole is an organic compound with the molecular formula C14H11N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles, both natural and synthetic, exhibit a wide range of biological activities and are crucial in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

3-Phenyl-1H-indole, also known as 3-Phenylindole, has been studied for its antimycobacterial activity . The primary target of this compound is Mycobacterium tuberculosis (Mtb) , a bacterium that causes tuberculosis . This compound has been found to inhibit the growth of Mtb, including multidrug-resistant strains .

Mode of Action

It has been observed that this compound has bactericidal activity at concentrations close to the minimum inhibitory concentration . This suggests that this compound interacts with its target in a way that leads to the death of the bacterium .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It has been suggested that indole derivatives have acceptable pharmacokinetic profiles and are favorable for oral drug administration .

Result of Action

The result of this compound’s action is the inhibition of Mtb growth . Furthermore, it has been observed that this compound is active against multidrug-resistant strains of Mtb, without cross-resistance with first-line drugs . This suggests that this compound could potentially be used as a novel treatment for tuberculosis, particularly in cases where the disease is resistant to standard treatments.

Biochemical Analysis

Biochemical Properties

3-Phenylindole interacts with various enzymes, proteins, and other biomolecules. It has been found to increase membrane electrical conductance of positively charged membrane probes and decrease electrical conductance of negatively charged probes . This suggests that 3-Phenylindole may play a role in modulating the electrical properties of cell membranes, potentially influencing biochemical reactions within the cell .

Cellular Effects

3-Phenylindole has been shown to have significant effects on various types of cells and cellular processes. For instance, it interacts with phospholipids in fungal mycelia membranes and strongly inhibits the uptake of phosphate into fungal mycelia . This suggests that 3-Phenylindole may influence cell function by altering nutrient uptake and cellular metabolism .

Molecular Mechanism

The mechanism of action of 3-Phenylindole at the molecular level involves its interaction with cell membranes. It has been found to increase the electrical conductivity induced by positively charged membrane probes and decrease the conductivity induced by negatively charged probes . This suggests that 3-Phenylindole may exert its effects by modulating the electrical properties of cell membranes, potentially influencing the activity of membrane-bound enzymes and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenylindole have been observed to change over time. For instance, it has been found to increase the electrical conductivity of positively charged membrane probes over time . This suggests that 3-Phenylindole may have long-term effects on cellular function, potentially influencing cell signaling pathways and gene expression .

Metabolic Pathways

Indole derivatives, which include 3-Phenylindole, are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that 3-Phenylindole may interact with various enzymes and cofactors in these metabolic pathways .

Transport and Distribution

3-Phenylindole has been found to interact with phospholipids in cell membranes . This suggests that it may be transported and distributed within cells and tissues via its interaction with these lipids

Subcellular Localization

Given its interaction with cell membranes , it is possible that it may be localized to the cell membrane or other membrane-bound organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with acetophenone under acidic conditions to form this compound . Another method involves the cyclization of N-phenylhydrazones with appropriate catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNGTBLWFCRXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164538
Record name 3-Phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-16-1
Record name 3-Phenylindole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1504-16-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7676CPK41G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A solution of phenylhydrazine (1 mL, 10.15 mmol) and phenylacetaldehyde (1.32 mL, 10.15 mmol) in acetic acid was refluxed for 6 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into a saturated aqueous solution of sodium carbonate (100 mL) at 0° C. After extraction with dichloromethane (2×30 mL), the organic layer was dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 90/10) to afford the desired indole (1a) as a pale oil (940 mg, 4.86 mmol, 48%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

By following the procedure of Example 1 substantially faithfully while using N-tosyl-D-prolyl chloride in the place of benzoyl chloride and changing the reaction temperature during the course of cooling to -40° C., 3.88 g of 3-phenyl-1-(N-tosyl-D-prolyl)indole (48.2%) having a melting point of 148-149° C. was obtained from 3.50 g of 3-phenylindole.
Name
N-tosyl-D-prolyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-phenyl-1-(N-tosyl-D-prolyl)indole
Quantity
3.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 245 mg (0.73 mmol) of 1-benzenesulfonyl-3-phenyl-1H-indole in 10 mL of methanol and 5 mL of 2 N aqueous KOH was warmed at reflux for 2 hours. The mixture was then cooled and concentrated in vacuo and diluted with water and extracted with ethyl acetate. The combined organic layers were washed with two 10 mL portions of 2 N aqueous KOH solution, 10 mL of brine, three 10 mL portions of saturated aqueous ammonium chloride solution, and 10 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was triturated with hexanes afford 48 mg (33%) of 3-phenyl-1H-indole.
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 3-Phenylindole has a molecular formula of C14H11N and a molecular weight of 193.24 g/mol. []

ANone: Yes, 13C NMR spectral data for 3-phenylindole and various derivatives is available, revealing insights into the electronic environment of the carbon atoms within the molecule. [] Mass spectral fragmentation patterns have also been investigated for 3-phenylindole and related compounds. [, ]

ANone: Several methods for synthesizing 3-phenylindole and its derivatives have been explored. One approach involves the pyrolysis of 1,4-diphenyl-1,2,3-triazole, which yields 1-, 2-, and 3-phenylindole. [] Another method uses the reaction of phenylsulfonylcarbanion with 2-aminobenzophenone. [] Additionally, 3-phenylindole can be obtained through the flash-vacuum pyrolysis of 1-styrylbenzotriazole, followed by isomerization. []

ANone: Yes, 3-phenylindole can be brominated by 1-bromoindoles and 3-bromoindolenines, which act as brominating agents. []

ANone: Yes, 3-phenylindole has been used as a starting material for synthesizing various heterocyclic compounds, including benzodiazepines and benzotriazepines. [, ] It has also been utilized in the synthesis of pyrroloquinolines as indole analogs of flavonols. []

ANone: Research suggests that 3-phenylindole demonstrates antimicrobial activity, particularly against fungi. It has been found to interact with phospholipids in fungal mycelia membranes, leading to a strong inhibition of phosphate uptake. [] Additionally, 3-phenylindole derivatives have shown promise as 5-hydroxytryptamine (serotonin) antagonists. []

ANone: While not directly studied for antidepressant activity, 3-phenylindole serves as a structural basis for binodaline, a compound that inhibits the uptake of biogenic amines like noradrenaline, serotonin, and dopamine. This uptake inhibition is a mechanism of action shared by many antidepressant medications. [, , ]

ANone: 3-Phenylindole exhibits lower reactivity compared to 1,3-dimethylindole and 1-benzyl-3-methyl-indole when reacting with arylsulfonyl azides. While the latter two compounds readily form 2-arylsulfonylaminoindoles, 3-phenylindole yields crystalline material with only one azide. []

ANone: Studies using bilayer lipid membranes have demonstrated that 3-phenylindole significantly impacts ion transport. It increases conductivity induced by lipophilic cations and positively charged complexes while decreasing conductivity induced by lipophilic anions. These changes are attributed to alterations in both the electrostatic and non-electrostatic properties of the bilayer membrane. []

ANone: Research indicates that 3-phenylindole significantly influences the electrostatic surface potential (ΔV) of lipid monolayers. This impact is related to the bending of surfactant chains within the monolayer, which alters the orientation of water molecules and subsequently affects ΔV. The presence of 3-phenylindole within the monolayer further modifies ΔV, likely due to its own dipole moment and its interaction with lipid polar heads. []

ANone: Modifying the structure of 3-phenylindole, such as introducing substituents at different positions, can significantly impact its biological activity. For instance, adding specific side chains to the 1-amino-3-phenylindole scaffold has led to the development of compounds like binodaline with antidepressant-like properties. [] In another study, the regioselectivity of the Larock heteroannulation reaction using alkylphenylacetylene derivatives was found to be influenced by the size of the alkyl group, with larger groups favoring 2-alkyl-3-phenylindole products. []

ANone: While much of the research on 3-phenylindole focuses on its pharmaceutical potential, it has been identified as a component of cigarette smoke, though the implications of this finding require further investigation. []

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